molecular formula C18H23N5O4S B2469143 Ethyl 4-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(furan-2-yl)methyl)piperazine-1-carboxylate CAS No. 886914-00-7

Ethyl 4-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(furan-2-yl)methyl)piperazine-1-carboxylate

Cat. No. B2469143
M. Wt: 405.47
InChI Key: APXJIOPBTJCHRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “Ethyl 4-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(furan-2-yl)methyl)piperazine-1-carboxylate” is a chemical compound with the molecular formula C22H29N5O3S and a molecular weight of 443.57. It is a derivative of triazole-pyrimidine, which has been studied for its potential neuroprotective and anti-neuroinflammatory properties .


Synthesis Analysis

The synthesis of similar triazole-pyrimidine-based compounds involves a series of steps, including the design, synthesis, and characterization by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The specific synthesis process for this compound is not detailed in the available resources.

Scientific Research Applications

Synthesis and Chemical Properties

Synthesis of Triazole Derivatives

Researchers have developed methods for synthesizing 1,2,4-triazole derivatives, showcasing a variety of chemical reactions and structural modifications that highlight the chemical versatility and potential applications of compounds related to "Ethyl 4-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(furan-2-yl)methyl)piperazine-1-carboxylate" (Bektaş et al., 2007).

Piperazine Derivatives as A2a Receptor Antagonists

Studies on piperazine derivatives of 2-furanyl[1,2,4]triazolo[1,5-a][1,3,5]triazine have demonstrated their potency and selectivity as adenosine A2a receptor antagonists, indicating potential therapeutic applications in neurological conditions (Vu et al., 2004).

Biological Activities and Applications

Antimicrobial Activities

The antimicrobial properties of novel triazole derivatives have been extensively studied, with some compounds exhibiting significant activity against various microorganisms. This suggests potential applications in developing new antimicrobial agents (Bektaş et al., 2007).

Analgesic Potential

The structural characterization of isothiazolopyridines, including piperazine derivatives, has revealed insights into their analgesic properties, indicating potential applications in pain management (Karczmarzyk & Malinka, 2008).

Antibacterial Agents

The synthesis of 7-piperazinylquinolones with a functionalized 2-(furan-3-yl)ethyl moiety has shown significant antibacterial activity, underscoring the relevance of such structures in developing new antibacterial drugs (Foroumadi et al., 2007).

properties

IUPAC Name

ethyl 4-[(2-ethyl-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-(furan-2-yl)methyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O4S/c1-3-13-19-17-23(20-13)16(24)15(28-17)14(12-6-5-11-27-12)21-7-9-22(10-8-21)18(25)26-4-2/h5-6,11,14,24H,3-4,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APXJIOPBTJCHRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC=CO3)N4CCN(CC4)C(=O)OCC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(furan-2-yl)methyl)piperazine-1-carboxylate

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